BMI1 was first identified through its association with c-Myc-induced lymphomagenesis. It is classified as a polycomb group protein due to its involvement in chromatin remodeling and gene repression. The gene encoding BMI1 is located on chromosome 10 and is regulated by transcription factors such as E2F-1, which can activate its expression in tumor cells .
BMI1 can be synthesized using various molecular biology techniques, including:
For structural studies, techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate its three-dimensional structure .
The molecular structure of BMI1 reveals that it contains several functional domains, including a central ubiquitin-like domain. Structural analyses have shown that BMI1 adopts a unique fold that facilitates its interaction with other proteins involved in chromatin modification. The crystal structure has been refined to a resolution of approximately 2.5 Å, providing insights into its binding mechanisms with other components of the Polycomb Repressive Complex .
BMI1 is involved in several biochemical reactions that contribute to its function as an epigenetic regulator:
These interactions are critical for maintaining gene silencing during cell division and differentiation processes .
BMI1 exerts its effects primarily through the following mechanisms:
Data from studies indicate that depletion of BMI1 leads to increased cell division and loss of stem cell characteristics, highlighting its essential role in stem cell maintenance .
BMI1 has significant implications in various fields of research:
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6
CAS No.: